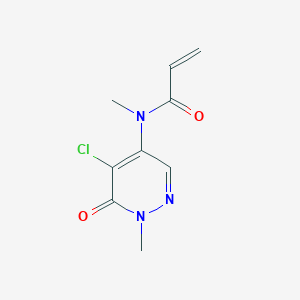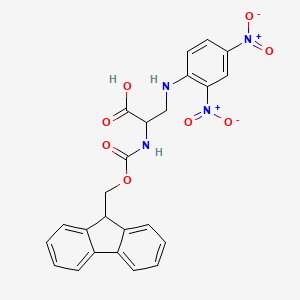
Fmoc-Dap(Dnp)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester (Fmoc-Dap(Dnp)-OH) is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique properties, which include the presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (Dnp) group. These groups provide stability and facilitate the selective deprotection of amino acids during peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dinitrophenyl Group: The protected amino acid is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be selectively removed using a base such as piperidine, while the 2,4-dinitrophenyl group can be removed using a reducing agent like sodium dithionite.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; sodium dithionite in aqueous solution for 2,4-dinitrophenyl group removal.
Substitution: Various nucleophiles in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid, which can be further modified or used in peptide synthesis.
Substituted Derivatives: Introduction of different functional groups through substitution reactions results in a variety of modified amino acids.
科学研究应用
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Modified peptides incorporating this compound can be used in drug delivery systems.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. The 2,4-dinitrophenyl group can be selectively removed, allowing for the stepwise assembly of peptides.
相似化合物的比较
Similar Compounds
9-fluorenylmethyloxycarbonyl-2,3-diaminobutanoic acid (Fmoc-Dab-OH): Similar structure but lacks the 2,4-dinitrophenyl group.
9-fluorenylmethyloxycarbonyl-2,3-diaminohexanoic acid (Fmoc-Dah-OH): Longer carbon chain compared to 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester.
Uniqueness
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and 2,4-dinitrophenyl groups, which provide selective protection and deprotection capabilities, making it highly versatile in peptide synthesis.
属性
IUPAC Name |
3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCJFFDYXFRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
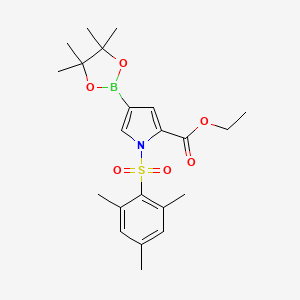
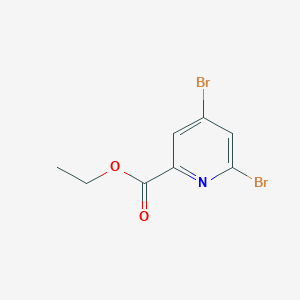


![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
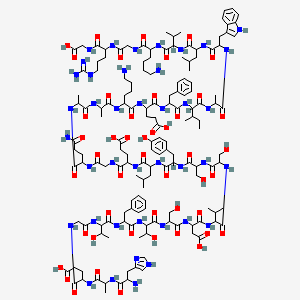
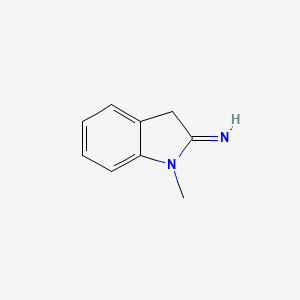
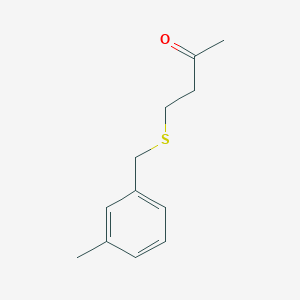
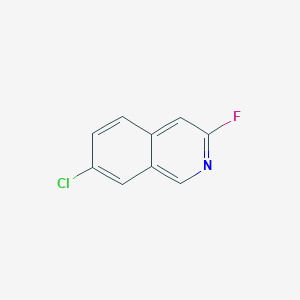
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
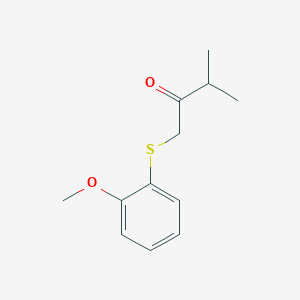
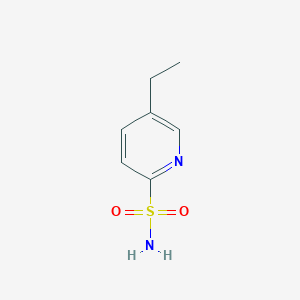
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
